beta,gamma-Méthylèneguanosine 5/'-triphosphate sel de sodium

Vue d'ensemble

Description

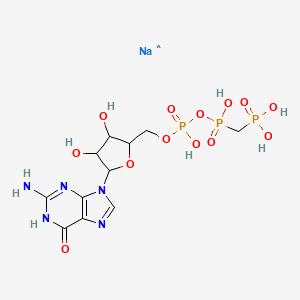

Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: is a non-hydrolyzable analog of guanosine triphosphate (GTP). This compound is widely used in biochemical research due to its ability to mimic GTP while being resistant to hydrolysis. It is particularly useful in studies involving GTP-binding proteins and GTPase activities .

Applications De Recherche Scientifique

Biochemical Research

Enzyme Studies

GMPPCP serves as a non-hydrolyzable GTP analog, allowing researchers to study GTP-binding proteins and their interactions without the complication of nucleotide hydrolysis. It is widely used in enzyme kinetics studies where understanding the binding and catalytic mechanisms of GTPases is crucial. By competing with natural GTP for binding sites, GMPPCP aids in elucidating the roles of specific amino acids in protein interactions .

Structural Biology

GMPPCP has been employed in structural studies, particularly in cryo-electron microscopy (cryo-EM) to analyze complexes involving dynamin and other GTP-binding proteins. Its ability to stabilize protein conformations allows researchers to capture snapshots of molecular processes like vesicle trafficking and cytoskeletal dynamics .

Cellular Signaling

G-Protein Modulation

GMPPCP's role in modulating G proteins is significant for understanding signal transduction pathways. By locking G proteins in their active state, GMPPCP facilitates the study of downstream signaling events, which are critical for cellular responses to external stimuli . This application has implications in research related to diseases where GTPase dysfunctions are involved, providing insights into potential therapeutic targets.

Gene Expression Regulation

The compound influences gene expression through its effects on cellular signaling pathways. By activating GTPases, GMPPCP can lead to changes in cell proliferation, differentiation, and migration, which are essential processes in development and disease progression .

Medical Research

Therapeutic Insights

Research utilizing GMPPCP has contributed to understanding diseases associated with GTPase dysfunctions, such as certain cancers and neurodegenerative disorders. By studying how GMPPCP interacts with various proteins involved in these pathways, scientists can identify new therapeutic strategies and drug targets .

Industrial Applications

Biochemical Assays Development

GMPPCP is also used in the development of biochemical assays that require stable nucleotide analogs. Its properties make it suitable for diagnostic tools that assess cellular functions related to GTP-binding proteins .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Biochemical Research | Enzyme Studies | Used as a substrate or inhibitor for studying enzyme kinetics and interactions |

| Structural Biology | Cryo-EM Studies | Stabilizes protein complexes for structural analysis |

| Cellular Signaling | G-Protein Modulation | Locks G proteins in active states for studying signaling pathways |

| Medical Research | Disease Mechanisms | Investigates roles of GTPases in diseases for potential therapeutic targets |

| Industrial Applications | Biochemical Assays Development | Used in developing assays requiring stable nucleotide analogs |

Case Studies

- Cryo-EM Analysis of Dynamin Complexes : A study utilized GMPPCP to stabilize dynamin complexes during cryo-electron microscopy, revealing insights into its role in vesicle scission during endocytosis .

- G-Protein Activation Studies : Research demonstrated that GMPPCP effectively competes with natural GTP for binding to G-proteins, allowing for detailed mapping of interaction sites critical for signal transduction .

- Investigating GTPase Dysfunction : Studies focusing on neurodegenerative diseases have leveraged GMPPCP to understand how alterations in GTPase activity contribute to disease pathology, providing avenues for therapeutic intervention .

Mécanisme D'action

Target of Action

Beta, Gamma-Methyleneguanosine 5’-Triphosphate Sodium Salt, also known as GMPPCP, is primarily targeted towards GTPases . GTPases are a large family of enzymes that can bind and hydrolyze guanosine triphosphate (GTP). They are involved in various cellular processes including protein synthesis, cell signaling, and transport .

Mode of Action

GMPPCP acts as a non-hydrolyzable analog of GTP . It mimics GTP and binds to GTPases, but unlike GTP, it is resistant to hydrolysis . This allows GMPPCP to remain bound to the GTPase, thereby stabilizing it in an active state and influencing the downstream signaling pathways .

Biochemical Pathways

By binding to GTPases and maintaining them in an active state, GMPPCP influences various biochemical pathways. These include pathways involved in cell signaling and protein synthesis . The exact downstream effects can vary depending on the specific GTPase and cellular context.

Pharmacokinetics

It is soluble in water, suggesting it could be readily absorbed and distributed in the body .

Result of Action

The binding of GMPPCP to GTPases results in the activation of these enzymes and the subsequent alteration of cell signaling pathways. This can lead to notable changes in cell proliferation, differentiation, and migration .

Analyse Biochimique

Biochemical Properties

Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily those involved in GTP-binding and hydrolysis. For instance, it is known to modulate G proteins, which are essential for cell signaling, protein synthesis, and other metabolic processes . The compound’s non-hydrolyzable nature allows it to bind to GTPases without being broken down, thereby stabilizing the GTP-bound state and facilitating the study of GTPase functions .

Cellular Effects

Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It activates GTPases, leading to significant changes in cell proliferation, differentiation, and migration . Additionally, it has been used to study the effects of GTP-binding on cellular functions, providing insights into the mechanisms of cell signaling and metabolic regulation .

Molecular Mechanism

The molecular mechanism of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt involves its binding interactions with GTPases and other GTP-binding proteins. By mimicking GTP, it binds to the active sites of these proteins, inhibiting or activating their functions. This interaction can lead to changes in gene expression and enzyme activity, providing a deeper understanding of the molecular basis of GTPase-mediated processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt can change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular functions, including sustained activation or inhibition of GTPases . These temporal effects are crucial for understanding the compound’s long-term impact on biochemical and cellular processes.

Dosage Effects in Animal Models

The effects of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt vary with different dosages in animal models. At lower doses, it can effectively modulate GTPase activity without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and signaling pathways . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt: is involved in several metabolic pathways, particularly those related to GTP-binding and hydrolysis. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical and cellular studies.

Subcellular Localization

The subcellular localization of beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular functions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt involves the chemical modification of guanosine triphosphateThis modification is achieved through a series of chemical reactions involving phosphorylating agents and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods: : Industrial production of beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions: : Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt primarily undergoes reactions typical of nucleotides, such as binding to proteins and participating in enzymatic processes. It does not undergo hydrolysis due to the presence of the methylene group, making it stable under conditions where GTP would normally be hydrolyzed .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include various enzymes like GTPases, which facilitate the binding and study of the compound. The conditions typically involve aqueous solutions at physiological pH and temperature .

Major Products: : The major products formed from reactions involving beta,gamma-Methyleneguanosine 5'-triphosphate sodium salt are usually complexes with proteins or other biomolecules. These complexes are studied to understand the role of GTP-binding proteins in cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Guanosine 5/'-diphosphate sodium salt: Another nucleotide analog used in similar studies but lacks the methylene group, making it susceptible to hydrolysis.

Adenosine 5/'-triphosphate sodium salt: A similar compound used to study ATP-binding proteins and enzymes.

Guanosine 5/'- [beta,gamma-imido]triphosphate trisodium salt hydrate: Another non-hydrolyzable analog of GTP used in biochemical research.

Uniqueness: : Beta,gamma-Methyleneguanosine 5/'-triphosphate sodium salt is unique due to its non-hydrolyzable nature, which allows for prolonged studies of GTP-binding proteins without the interference of hydrolysis. This stability makes it a valuable tool in biochemical and molecular biology research .

Activité Biologique

β,γ-Methyleneguanosine 5'-triphosphate sodium salt (commonly referred to as GMPPCP or GppCp) is a non-hydrolyzable analog of guanosine triphosphate (GTP). It plays a critical role in various biological processes, particularly in cell signaling and protein synthesis. This article explores the biological activity of GMPPCP, highlighting its applications, mechanisms of action, and research findings.

- Molecular Formula : C₁₁H₁₈N₅O₁₃P₃

- Molecular Weight : 654.35 g/mol

- Purity : ≥ 95% (HPLC)

- Appearance : Colorless to slightly yellow solution

GMPPCP mimics GTP and is utilized in various biochemical assays to study GTP-binding proteins and their functions. It is particularly effective in stabilizing the active conformation of GTPases, which are crucial for intracellular signaling pathways.

Key Functions:

- GTP Activation : GMPPCP can activate GTP-binding proteins, facilitating signal transduction.

- Inhibition of GTP Hydrolysis : As a non-hydrolyzable analog, it prevents the hydrolysis of GTP, allowing researchers to study GTPase activity without the complication of nucleotide turnover.

Applications in Research

GMPPCP has been employed in numerous studies to elucidate the roles of GTPases in various cellular processes:

- Dynamin Functionality : GMPPCP has been used to complex with dynamin in cryo-electron microscopy studies. Dynamin is essential for membrane fission during endocytosis, and GMPPCP helps visualize its structural dynamics under conditions that mimic cellular environments .

- Cell Signaling Studies : It is utilized to modulate G proteins involved in signaling pathways, including those related to cell proliferation and differentiation. For example, studies have shown that GMPPCP can influence the activity of small GTPases like Ras, which are pivotal in oncogenic signaling .

- Protein Synthesis : GMPPCP's role extends to protein synthesis mechanisms where it aids in stabilizing the interactions between ribosomes and elongation factors during translation .

Case Study 1: Dynamin-Mediated Membrane Fission

A study demonstrated that the presence of GMPPCP significantly enhances the understanding of dynamin's role in membrane fission. By using GMPPCP, researchers could observe how dynamin interacts with lipid membranes without the confounding effects of GTP hydrolysis. The results indicated that dynamin's activity is critically dependent on its GTPase cycle, which was effectively inhibited by GMPPCP .

Case Study 2: Neuroblastoma Cell Differentiation

Research involving SH-SY5Y neuroblastoma cells showed that extracellular guanosine and GTP derivatives like GMPPCP promote differentiation markers while inducing S-phase cell-cycle arrest. This highlights the compound's potential therapeutic implications in neurodegenerative diseases where cell differentiation is crucial .

Comparative Analysis

The following table summarizes key differences between GMPPCP and other related nucleotides:

| Compound | Hydrolyzable | Main Application | Key Findings |

|---|---|---|---|

| Guanosine Triphosphate (GTP) | Yes | Cellular signaling | Active form for signal transduction |

| β,γ-Methyleneguanosine 5'-triphosphate (GMPPCP) | No | Stabilization of GTP-binding proteins | Prevents hydrolysis; useful for structural studies |

| Guanosine 5'-[β,γ-imido]triphosphate | No | Inhibition studies | Effective for studying enzyme kinetics |

Propriétés

InChI |

InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCIJVWLZVQKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5NaO13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585221 | |

| Record name | PUBCHEM_16219647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10470-57-2 | |

| Record name | PUBCHEM_16219647 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.